
3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate is a synthetic organic compound known for its vibrant color and various applications in scientific research. This compound belongs to the phenoxazine family and is often used as a dye and a redox mediator in various biochemical and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate typically involves the oxidative cyclization of appropriate precursors. One common method involves the reaction of 3-amino-7-dimethylamino-2-methoxyphenazine with acetic acid under controlled conditions. The reaction is carried out at elevated temperatures, usually around 95°C, and requires a strong oxidizing agent such as potassium permanganate .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of environmentally friendly oxidants and solvents is also considered to reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phenoxazine derivatives.
Reduction: It can be reduced to its corresponding amine derivatives.
Substitution: The amino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various electrophiles can be used to introduce new functional groups, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted phenoxazine derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate has a wide range of applications in scientific research:
Chemistry: Used as a redox mediator in electrochemical studies and as a dye in various chemical reactions.
Biology: Employed in staining techniques for visualizing cellular components and in assays to measure cell viability.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments for textiles and other materials
Wirkmechanismus
The compound exerts its effects primarily through its redox properties. It can accept and donate electrons, making it an effective redox mediator. In biological systems, it interacts with cellular components, leading to changes in cell viability and function. The molecular targets include various enzymes and cellular structures involved in redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-7-dimethylamino-2-methylphenazine hydrochloride: Similar in structure but differs in the presence of a methyl group instead of a methoxy group.
3,7-Bis(dimethylamino)-1,9-dimethylphenothiazin-5-ium chloride: Another phenothiazine derivative with different substituents.
Uniqueness
3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate is unique due to its specific substituents, which confer distinct redox properties and make it suitable for specific applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
97752-31-3 |
|---|---|
Molekularformel |
C17H19N3O4 |
Molekulargewicht |
329.35 g/mol |
IUPAC-Name |
(7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;acetate |
InChI |
InChI=1S/C15H15N3O2.C2H4O2/c1-18(2)9-4-5-11-14(6-9)20-15-7-10(16)13(19-3)8-12(15)17-11;1-2(3)4/h4-8,16H,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
HVPYNAJRUYUJLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)[O-].C[N+](=C1C=CC2=NC3=C(C=C(C(=C3)OC)N)OC2=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


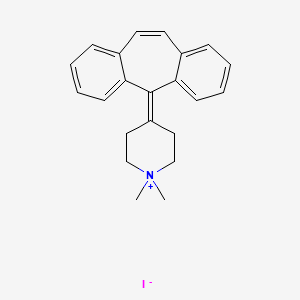
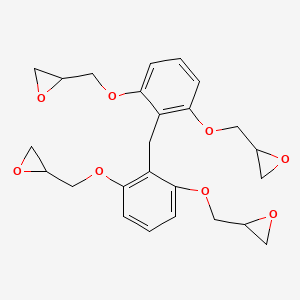
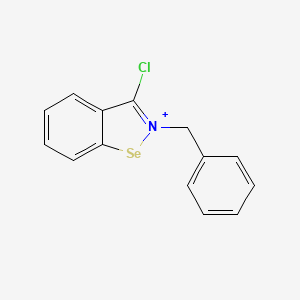

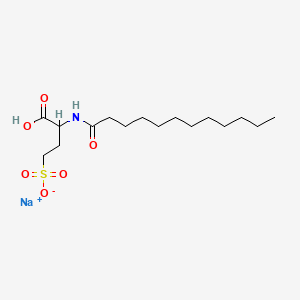


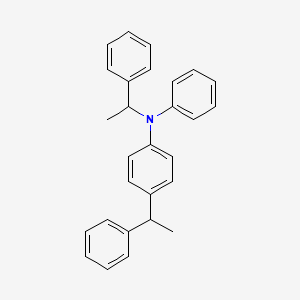
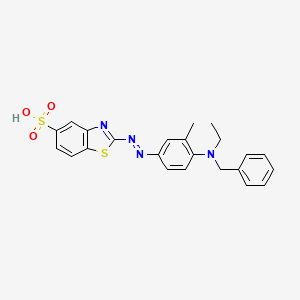
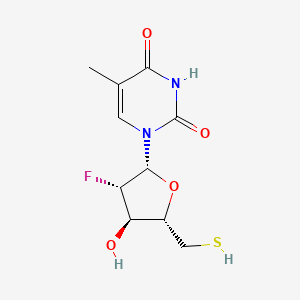
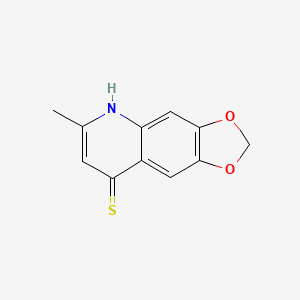

![5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12691941.png)

